Isopropyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
Overview
Description
Isopropyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a piperazine ring, a chlorobenzoyl group, and an ester functional group, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation, where the piperazine ring reacts with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Ester: The final step involves esterification, where the intermediate product reacts with isopropyl acetate in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Isopropyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The piperazine ring and the ester functional group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Isopropyl butyrate: Another ester with a simpler structure, used in flavoring and fragrances.
Ethyl acetate: A common ester used as a solvent in various industrial applications.
Methyl benzoate: An ester with a benzoyl group, used in perfumes and as a solvent.
Uniqueness
Isopropyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is unique due to its complex structure, which includes a piperazine ring and a chlorobenzoyl group
Properties
IUPAC Name |
propan-2-yl 2-[1-[(3-chlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-10(2)25-14(22)9-13-16(24)19-6-7-21(13)17(26)20-15(23)11-4-3-5-12(18)8-11/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,19,24)(H,20,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKRJSZRZJTYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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